molecular formula C15H18F3NO4S2 B2515174 Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034578-80-6

Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2515174
CAS No.: 2034578-80-6
M. Wt: 397.43
InChI Key: NCVCRRCRICUELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H18F3NO4S2 and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Applications : A study by Tamaddon and Azadi (2018) describes the use of a similar compound, nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid. This compound demonstrates excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines, highlighting its potential as a nature-based recyclable catalyst (Tamaddon & Azadi, 2018).

  • Synthesis of Substituted Compounds : Research by Markitanov et al. (2016) involves the synthesis of new 4-(trifluoromethyl)pyrrolidines containing various substituents, which indicates the versatility of such compounds in creating diverse chemical structures (Markitanov et al., 2016).

  • Anticancer Research : A study conducted by Redda et al. (2011) focuses on synthesizing substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents. This research underscores the importance of such compounds in medicinal chemistry, particularly in cancer treatment (Redda et al., 2011).

  • Stereochemical Synthesis : Indumathi et al. (2007) describe a stereoselective synthesis of highly functionalized thiazines using a one-pot, four-component tandem reaction, which includes compounds similar to the one . This study highlights the compound's role in facilitating complex chemical reactions (Indumathi et al., 2007).

  • Polymerization Processes : Pratap and Heller (1992) used 1-Methyl-2-pyrrolidinone, a related compound, as an electron-pair donor in isobutylene polymerization. This indicates the potential utility of such compounds in polymer science (Pratap & Heller, 1992).

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, which can be used to adjust the steric and electronic properties of a lead compound . This suggests that there could be potential for further exploration and development of similar compounds in the future.

Properties

IUPAC Name

methyl 2-[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S2/c1-23-14(20)9-24-13-5-6-19(8-13)25(21,22)10-11-3-2-4-12(7-11)15(16,17)18/h2-4,7,13H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVCRRCRICUELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.